molecular formula C10H21Br B13182270 3-(Bromomethyl)-2,2,5-trimethylhexane

3-(Bromomethyl)-2,2,5-trimethylhexane

Cat. No.: B13182270
M. Wt: 221.18 g/mol
InChI Key: XFSMLKPOPNIQGW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2,5-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated derivative of 2,2,5-trimethylhexane, characterized by the presence of a bromomethyl group attached to the third carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,2,5-trimethylhexane typically involves the bromination of 2,2,5-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of photochemical bromination with ultraviolet light can also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2,2,5-trimethylhexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-2,2,5-trimethylhexane finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Investigated for its potential use in the modification of biomolecules through bromomethylation reactions.

    Medicine: Explored for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2,5-trimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic organic chemistry to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-2,2,5-trimethylhexane
  • 3-(Iodomethyl)-2,2,5-trimethylhexane
  • 2,2,5-Trimethylhexane

Comparison: 3-(Bromomethyl)-2,2,5-trimethylhexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. Bromine is more reactive than chlorine but less reactive than iodine in nucleophilic substitution reactions. This makes this compound a versatile intermediate in organic synthesis, balancing reactivity and stability.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

3-(bromomethyl)-2,2,5-trimethylhexane

InChI

InChI=1S/C10H21Br/c1-8(2)6-9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

XFSMLKPOPNIQGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CBr)C(C)(C)C

Origin of Product

United States

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